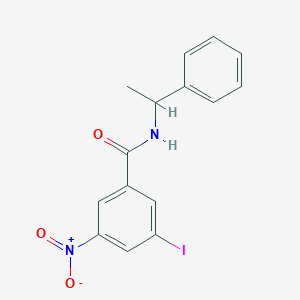
3-iodo-5-nitro-N-(1-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-5-nitro-N-(1-phenylethyl)benzamide: is an organic compound with the molecular formula C15H13IN2O3 and a molecular weight of 396.17979 . This compound is characterized by the presence of nitro, iodo, and benzamide functional groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5-nitro-N-(1-phenylethyl)benzamide typically involves the nitration and iodination of a benzamide precursorThe specific steps and conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and iodination processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for precise control of reaction parameters is common in industrial settings to optimize the production process .
化学反应分析
Types of Reactions:
Oxidation: The nitro group in 3-iodo-5-nitro-N-(1-phenylethyl)benzamide can undergo reduction reactions to form amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed:
Reduction: Formation of 3-amino-5-iodo-N-(1-phenylethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: 3-iodo-5-nitro-N-(1-phenylethyl)benzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology and Medicine: This compound has shown potential in inhibiting the replication of certain viruses, including the Hepatitis C virus. It is also used in the study of enzyme inhibition and as a probe in biochemical assays .
Industry: In industrial applications, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the production of various active ingredients .
作用机制
The mechanism by which 3-iodo-5-nitro-N-(1-phenylethyl)benzamide exerts its effects involves the interaction with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes. The nitro and iodo groups play crucial roles in binding to the active sites of these enzymes, thereby blocking their function and preventing the virus from replicating .
相似化合物的比较
- 3,5-dinitro-N-(1-phenylethyl)benzamide
- 3-nitro-5-chloro-N-(1-phenylethyl)benzamide
- 3-nitro-5-bromo-N-(1-phenylethyl)benzamide
Comparison: Compared to its analogs, 3-iodo-5-nitro-N-(1-phenylethyl)benzamide is unique due to the presence of the iodo group, which imparts distinct reactivity and biological activity. The iodo group is larger and more polarizable than chlorine or bromine, leading to different interaction patterns with biological targets and reagents .
属性
分子式 |
C15H13IN2O3 |
|---|---|
分子量 |
396.18g/mol |
IUPAC 名称 |
3-iodo-5-nitro-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C15H13IN2O3/c1-10(11-5-3-2-4-6-11)17-15(19)12-7-13(16)9-14(8-12)18(20)21/h2-10H,1H3,(H,17,19) |
InChI 键 |
MJKOLGBEMYKTIL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-] |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















